

A Comparative Guide to Swern and Sodium Dichromate Oxidation of Alcohols

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Compound of Interest

Compound Name: Sodium dichromate dihydrate

Cat. No.: B147847

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For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation. The choice of oxidant is critical to the success of a synthesis, impacting yield, selectivity, and functional group compatibility. This guide provides an objective comparison of two common oxidation methods: the Swern oxidation and oxidation using sodium dichromate.

Executive Summary

The Swern oxidation is a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is particularly valued for its compatibility with a wide range of sensitive functional groups. In contrast, sodium dichromate is a strong, chromium-based oxidizing agent that readily oxidizes secondary alcohols to ketones and primary alcohols to carboxylic acids. While oxidation of primary alcohols to aldehydes can be achieved with sodium dichromate under carefully controlled conditions, over-oxidation is a significant challenge.

At a Glance: Swern vs. Sodium Dichromate Oxidation

Feature	Swern Oxidation	Sodium Dichromate Oxidation
Oxidizing Species	Activated Dimethyl Sulfoxide (DMSO)	Chromic Acid (H_2CrO_4), formed in situ
Typical Products	Aldehydes (from primary alcohols), Ketones (from secondary alcohols)	Carboxylic Acids (from primary alcohols), Ketones (from secondary alcohols)
Reaction Conditions	Cryogenic temperatures (-78°C), anhydrous	Often room temperature or gentle heating
Selectivity	High for aldehydes, no over-oxidation to carboxylic acids	Prone to over-oxidation of primary alcohols
Functional Group Tolerance	Excellent, compatible with many sensitive groups[1]	Limited, acidic conditions can affect acid-sensitive groups
Safety & Environmental	Avoids toxic heavy metals, but produces malodorous dimethyl sulfide and toxic carbon monoxide[1]	Uses hexavalent chromium, a known carcinogen and environmental hazard

Performance Data: A Comparative Analysis

The efficacy of an oxidation method is best evaluated through direct comparison of yields and selectivity for a range of substrates. The following tables summarize available experimental data for the Swern and dichromate-based oxidations.

Oxidation of Primary Alcohols

Substrate	Oxidation Method	Product	Yield (%)	Selectivity	Reference
Benzyl Alcohol	Swern Oxidation	Benzaldehyde	84.7	98.5%	[2] [3]
Benzyl Alcohol	Potassium Dichromate	Benzaldehyde	>85	High (no benzoic acid detected)	[4]
Citronellol	Swern Oxidation	Citronellal	-	-	[2]
Citronellol	Pyridinium Dichromate (PDC)	Citronellal	-	-	[2]
Geraniol	Swern Oxidation	Geranial/Neral	-	96:4 (trans:cis)	[2]
Geraniol	Pyridinium Dichromate (PDC)	Geranial/Neral	-	75:25 (trans:cis)	[2]

Note: Pyridinium dichromate (PDC) is a milder chromium(VI) reagent closely related to sodium dichromate and is often used for the synthesis of aldehydes.

Oxidation of Secondary Alcohols

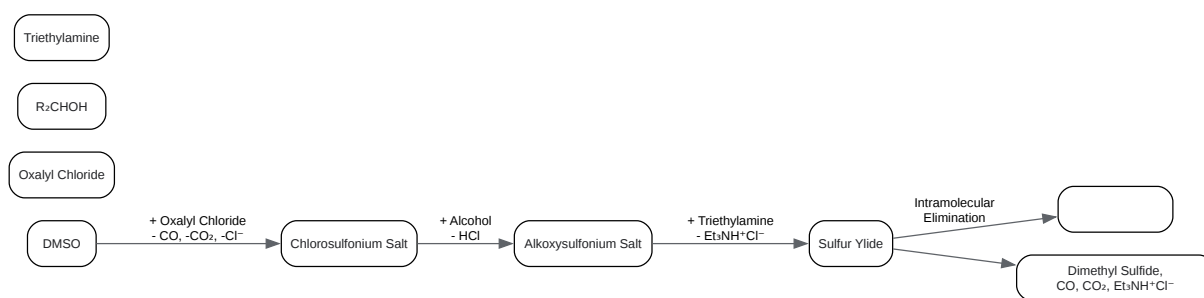
Substrate	Oxidation Method	Product	Yield (%)	Reference
Cyclohexanol	Sodium Dichromate	Cyclohexanone	33% (in one reported student lab)	[5]
α -Nitro Alcohols	Potassium Dichromate	α -Nitro Ketones	85-95	[6]

Reaction Mechanisms

The divergent outcomes of these two oxidation methods can be understood by examining their distinct reaction pathways.

Swern Oxidation Mechanism

The Swern oxidation proceeds through the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, to form the highly reactive chlorosulfonium salt. This species then reacts with the alcohol to form an alkoxysulfonium salt. In the final step, a hindered base, such as triethylamine, promotes an intramolecular E2-like elimination to yield the carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[1]

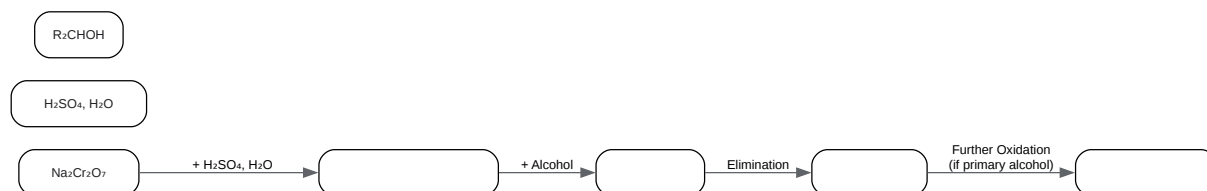


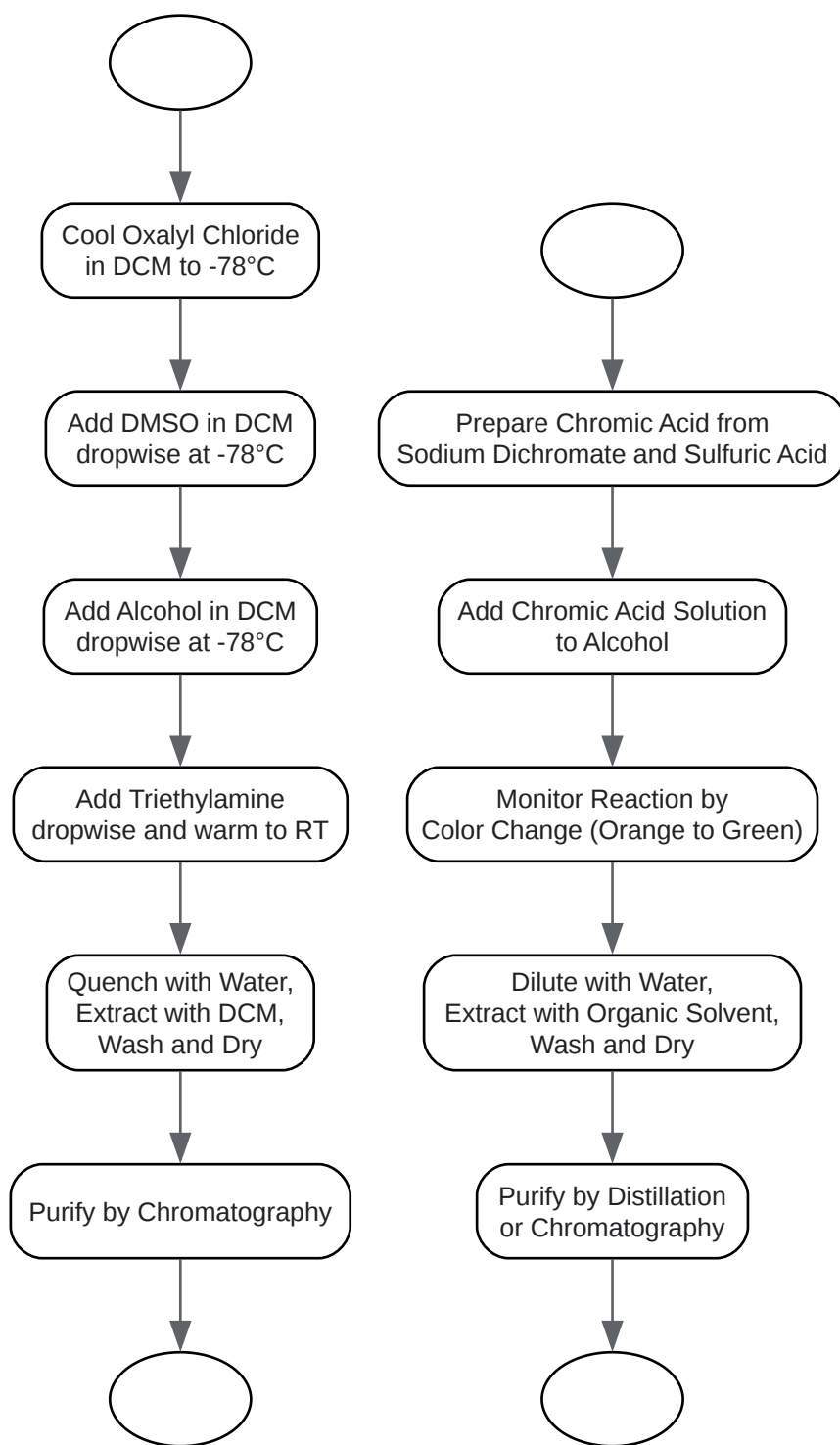
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Swern Oxidation Mechanism

Sodium Dichromate Oxidation Mechanism

In an acidic aqueous solution, sodium dichromate forms chromic acid (H_2CrO_4), the active oxidizing agent. The alcohol attacks the chromium atom, and after a series of proton transfers, a chromate ester is formed. A base (often water) then removes a proton from the carbon bearing the oxygen, leading to the elimination of a chromium(IV) species and the formation of the carbonyl group. For primary alcohols, the initially formed aldehyde can be further oxidized to a carboxylic acid in the aqueous acidic medium.





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